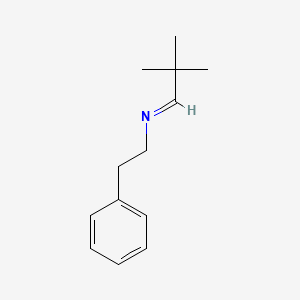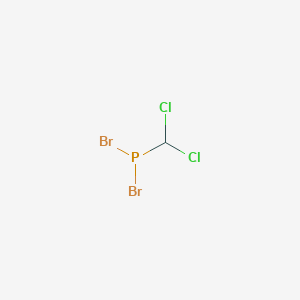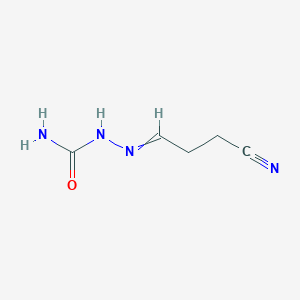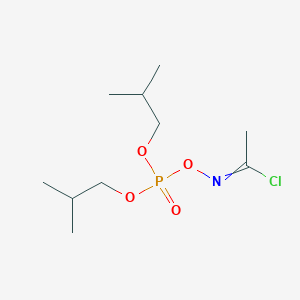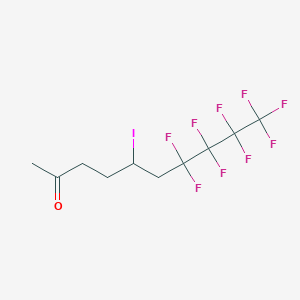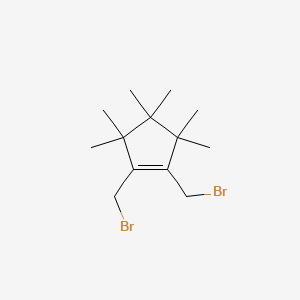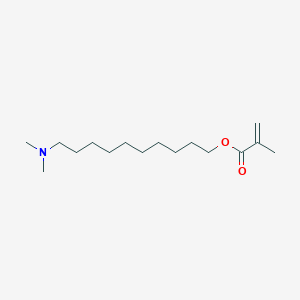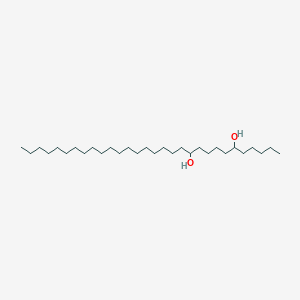
Triacontane-6,11-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triacontane-6,11-diol is a long-chain diol with the molecular formula C30H62O2 It is a derivative of triacontane, a saturated hydrocarbon, with hydroxyl groups attached at the 6th and 11th carbon positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triacontane-6,11-diol can be synthesized through several methods. One common approach involves the hydroxylation of triacontane. This process typically uses strong oxidizing agents such as osmium tetroxide or potassium permanganate to introduce hydroxyl groups at specific positions on the hydrocarbon chain .
Another method involves the reduction of diketones. For example, a diketone precursor can be reduced using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the desired diol .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation processes using continuous flow reactors to ensure efficient and consistent introduction of hydroxyl groups. The choice of oxidizing agents and reaction conditions would be optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Triacontane-6,11-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes and ketones.
Reduction: The compound can be reduced to form hydrocarbons by removing the hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form chlorides.
Common Reagents and Conditions
Oxidizing Agents: Osmium tetroxide, potassium permanganate, periodic acid (HIO4).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide (PBr3).
Major Products
Oxidation: Aldehydes, ketones.
Reduction: Hydrocarbons.
Substitution: Halides.
Applications De Recherche Scientifique
Triacontane-6,11-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biological systems and interactions with cellular components.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of triacontane-6,11-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. In biological systems, it may interact with enzymes and receptors, affecting cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triacontane: A saturated hydrocarbon with no hydroxyl groups.
Hexacosane-1,6-diol: A shorter-chain diol with hydroxyl groups at the 1st and 6th positions.
Octacosane-1,8-diol: Another long-chain diol with hydroxyl groups at the 1st and 8th positions.
Uniqueness
Triacontane-6,11-diol is unique due to the specific positioning of its hydroxyl groups, which can influence its physical and chemical properties. This unique structure allows for specific interactions and applications that may not be possible with other similar compounds .
Propriétés
Numéro CAS |
110187-20-7 |
|---|---|
Formule moléculaire |
C30H62O2 |
Poids moléculaire |
454.8 g/mol |
Nom IUPAC |
triacontane-6,11-diol |
InChI |
InChI=1S/C30H62O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-26-30(32)28-24-23-27-29(31)25-21-6-4-2/h29-32H,3-28H2,1-2H3 |
Clé InChI |
RUYSROKUHKDGKO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCC(CCCCC(CCCCC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



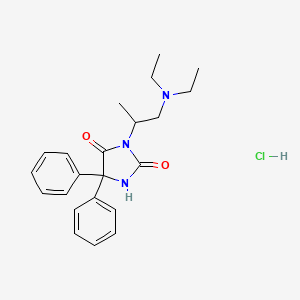

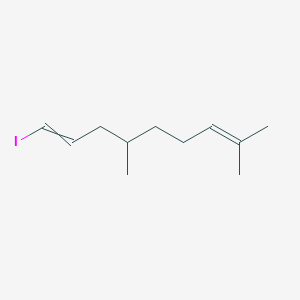
![2-[(Naphthalen-1-yl)oxy]ethane-1,1-diol](/img/structure/B14326265.png)
![{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}acetic acid](/img/structure/B14326279.png)

